Enhanced Acidity (pKa Shift) vs. Unsubstituted Mandelic Acid
The presence of the electron-withdrawing trifluoromethyl group at the meta position significantly increases the acidity of the carboxylic acid group. The predicted acid dissociation constant (pKa) for 3-(trifluoromethyl)mandelic acid is 3.22 ± 0.10 , which is a quantifiable decrease compared to the established pKa of unsubstituted mandelic acid (3.37-3.41) .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.22 ± 0.10 |
| Comparator Or Baseline | Unsubstituted mandelic acid (pKa = 3.37-3.41) |
| Quantified Difference | ΔpKa ≈ 0.15 to 0.19 |
| Conditions | Predicted values based on chemical structure (ACD/Labs); baseline pKa from literature |
Why This Matters
This difference in pKa alters the compound's ionization state under physiological and experimental pH conditions, directly impacting solubility, reactivity, and binding interactions, which is critical for applications in drug design and analytical chemistry.
